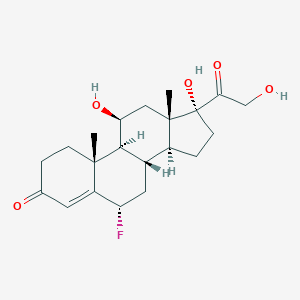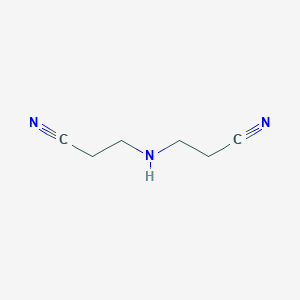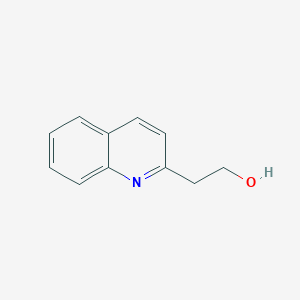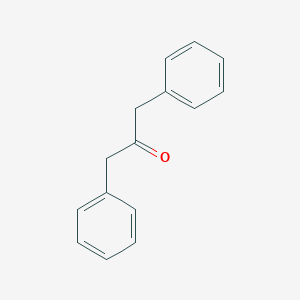
6-alpha-Fluorhydrocortisone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-alpha-Fluorhydrocortisone is a synthetic corticosteroid with the molecular formula C21H29FO5 and a molar mass of 380.45 g/mol . It is a fluorinated derivative of hydrocortisone, designed to enhance the anti-inflammatory and mineralocorticoid properties of the parent compound. This compound is primarily used in medical applications for its potent anti-inflammatory and immunosuppressive effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-alpha-Fluorhydrocortisone involves the fluorination of a corticosteroid precursor. One common method includes reacting a 17-hydroxy-21-ester epoxide with a stereoselective fluorinating agent such as Selectfluor® . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the selective introduction of the fluorine atom at the 6-alpha position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: 6-alpha-Fluorhydrocortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: Halogenation and other substitution reactions can introduce different functional groups, enhancing or modifying its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-alpha-Fluorhydrocortisone has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fluorinated steroids and their chemical properties.
Biology: The compound is employed in research on steroid hormone receptors and their interactions.
Wirkmechanismus
6-alpha-Fluorhydrocortisone exerts its effects primarily through its interaction with glucocorticoid and mineralocorticoid receptors . Upon binding to these receptors, it modulates the transcription of target genes involved in inflammatory and immune responses. The fluorine atom at the 6-alpha position enhances its binding affinity and potency compared to non-fluorinated corticosteroids . This results in increased reabsorption of sodium and excretion of potassium in the kidneys, contributing to its mineralocorticoid activity .
Vergleich Mit ähnlichen Verbindungen
Fludrocortisone: Another fluorinated corticosteroid with similar mineralocorticoid activity.
Triamcinolone: A synthetic corticosteroid with potent anti-inflammatory properties but lacking the fluorine atom at the 6-alpha position.
Dexamethasone: A highly potent corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Uniqueness: 6-alpha-Fluorhydrocortisone is unique due to the presence of the fluorine atom at the 6-alpha position, which significantly enhances its binding affinity and potency. This modification provides a distinct advantage in terms of its pharmacological profile, making it more effective in certain therapeutic applications compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FO5/c1-19-5-3-11(24)7-14(19)15(22)8-12-13-4-6-21(27,17(26)10-23)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,23,25,27H,3-6,8-10H2,1-2H3/t12-,13-,15-,16-,18+,19-,20-,21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCUMCMVYZPAH-HVIRSNARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053-58-3 |
Source


|
| Record name | Fluorohydrocortisone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)








![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
![Benzo[c]chrysene](/img/structure/B89444.png)


